molecular formula C11H11N5S B2891595 2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 708291-98-9

2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2891595
CAS No.: 708291-98-9
M. Wt: 245.3
InChI Key: MOQIBEHXBVLKRN-UHFFFAOYSA-N
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Description

“2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a chemical compound with the molecular formula C10H9N5S . It is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is known for its diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of various synthetic approaches . For instance, a new series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives were designed and synthesized, evaluated against the urease enzyme . Another approach involved the use of 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and various substituted 3-(2-bromo acetyl) coumarins .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its IUPAC name, includes a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl moiety attached to a 2-methyl aniline group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and related compounds have been synthesized through various chemical reactions, providing a basis for exploring their potential applications in different scientific fields. For instance, the methylation of certain triazole compounds has led to unexpected products, which upon further reactions yield triazolothiadiazolium hydrosulfides and other derivatives. These compounds have been studied for their synthesis methodologies, structural analysis, and potential as precursors for further chemical modifications (Nikpour & Motamedi, 2015; Batanero, Saez, & Barba, 2011).

Biological Activities

A significant area of research involves evaluating the biological activities of triazolo[3,4-b][1,3,4]thiadiazol derivatives. Studies have shown that some of these compounds exhibit potent antimicrobial, antioxidant, and anticancer activities. For example, specific derivatives have demonstrated inhibitory activity against E. coli methionine aminopeptidase and significant antioxidant and anticancer properties, suggesting their potential therapeutic applications (Li et al., 2010; Sunil et al., 2010).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of triazolo[3,4-b][1,3,4]thiadiazoles have been a focus of study, with several compounds displaying effective inhibition against a range of microorganisms. This includes both bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Taha, 2008; Holla et al., 2006).

Molecular Recognition and Synthesis Techniques

Research into the molecular recognition properties of triazolo[3,4-b][1,3,4]thiadiazoles reveals their potential in selective interactions with other molecules, which is crucial for designing sensors and other molecular devices. Additionally, advancements in synthesis techniques, including microwave-assisted synthesis, have been explored to improve the efficiency and yield of these compounds (Mei, 2013; Gomha & Riyadh, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities, given the known activities of similar compounds . This could include in-depth studies on its mechanism of action, potential therapeutic uses, and safety profile.

Properties

IUPAC Name

2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-6-3-4-8(5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQIBEHXBVLKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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